molecular formula C18H17NO2 B184753 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299935-67-4

1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B184753
CAS No.: 299935-67-4
M. Wt: 279.3 g/mol
InChI Key: VLODCKSYZHDUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C18H17NO2 It is characterized by the presence of an indole ring substituted with a carbaldehyde group and a 2-(2-methylphenoxy)ethyl side chain

Preparation Methods

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(2-methylphenoxy)ethylamine, which is then reacted with indole-3-carboxaldehyde under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential lead compound in drug discovery programs, particularly for diseases where indole derivatives have shown therapeutic promise.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    Indole-3-carboxaldehyde: Lacks the 2-(2-methylphenoxy)ethyl side chain, resulting in different chemical and biological properties.

    2-(2-methylphenoxy)ethylamine: Lacks the indole ring, which significantly alters its reactivity and applications.

    1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-6-2-5-9-18(14)21-11-10-19-12-15(13-20)16-7-3-4-8-17(16)19/h2-9,12-13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLODCKSYZHDUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355826
Record name 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299935-67-4
Record name 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.